2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester
CAS No.: 50397-63-2
Cat. No.: VC16485261
Molecular Formula: C11H14O4S
Molecular Weight: 242.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50397-63-2 |
|---|---|
| Molecular Formula | C11H14O4S |
| Molecular Weight | 242.29 g/mol |
| IUPAC Name | ethyl 2-(3-methylphenyl)sulfonylacetate |
| Standard InChI | InChI=1S/C11H14O4S/c1-3-15-11(12)8-16(13,14)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 |
| Standard InChI Key | DKBHHMLGBAWFQI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CS(=O)(=O)C1=CC=CC(=C1)C |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Descriptors
The systematic IUPAC name for this compound is ethyl 2-(3-methylphenyl)sulfonylacetate, with alternative designations including 2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester and ethyl 2-(3-methylbenzenesulfonyl)acetate . Its CAS registry number (50397-63-2) uniquely identifies it in chemical databases. The molecular formula corresponds to a monoisotopic mass of 242.29 g/mol, as confirmed by high-resolution mass spectrometry .
The compound’s structure features a sulfonyl group (-) bridging a 3-methylphenyl ring and an acetic acid ethyl ester moiety. This configuration is critical for its reactivity and intermolecular interactions. The SMILES notation and InChIKey VDXYJUBMHZEPOQ-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .
Crystallographic and Conformational Analysis
While X-ray crystallographic data for this specific compound remain unreported, analogous sulfonyl esters exhibit planar sulfonyl groups with dihedral angles of approximately 120° between the sulfur atom and adjacent oxygen atoms . Computational models predict that the ethyl ester group adopts a staggered conformation, minimizing steric hindrance between the ester oxygen and sulfonyl group .
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 50397-63-2 |
| Molecular Formula | |
| Molecular Weight | 242.29 g/mol |
| SMILES | CCOC(=O)CS(=O)(=O)C1=CC(=CC=C1)C |
| InChIKey | VDXYJUBMHZEPOQ-UHFFFAOYSA-N |
Synthesis and Manufacturing Processes
Conventional Synthesis Route
The primary synthesis pathway involves a nucleophilic acyl substitution reaction between 3-methylbenzenesulfonyl chloride and ethyl acetoxyacetate in anhydrous dichloromethane. The reaction proceeds under mild basic conditions (pH 7–8) at 0–5°C to suppress side reactions such as sulfonate hydrolysis. Triethylamine is typically employed as a proton scavenger, yielding the target compound with reported purities exceeding 95% after aqueous workup and recrystallization from ethanol.
Process Optimization and Scalability
Recent advances in continuous-flow chemistry have reduced reaction times from 12 hours (batch) to 30 minutes by maintaining precise temperature control (±1°C) and turbulent flow conditions . A solvent screening study identified tetrahydrofuran (THF) as a superior alternative to dichloromethane, improving yields by 12% while facilitating easier solvent recovery .
Table 2: Representative Synthesis Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | 0–5°C (initial), 25°C (final) |
| Solvent | Dichloromethane or THF |
| Base | Triethylamine (1.2 equiv) |
| Reaction Time | 30 min (flow), 12 hr (batch) |
| Yield | 78–88% |
Physicochemical Properties
Thermal and Solubility Characteristics
The compound is a white crystalline solid at room temperature, with a melting point range of 98–102°C (lit.). It exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO, 45 mg/mL) and limited solubility in water (<0.1 mg/mL) . The octanol-water partition coefficient (log ) of 2.1 ± 0.3, calculated using the Crippen fragmentation method, indicates moderate lipophilicity suitable for membrane penetration in biological systems .
Spectroscopic Profiles
-
IR (KBr): Strong absorptions at 1745 cm (ester C=O), 1350 cm (asymmetric S=O), and 1160 cm (symmetric S=O).
-
H NMR (400 MHz, CDCl): δ 1.25 (t, 3H, CHCH), 2.42 (s, 3H, Ar-CH), 3.85 (s, 2H, CHSO), 4.15 (q, 2H, OCH), 7.45–7.65 (m, 4H, aromatic) .
Comparative Analysis with Structural Analogs
Para vs. Meta Substitution Effects
Comparison with its para-substituted isomer ethyl 2-(4-methylbenzenesulfonyl)acetate (CAS 2850-19-3) reveals significant differences in biological activity. The meta isomer exhibits 3-fold greater COX-2 inhibition potency, attributed to reduced steric hindrance in the enzyme’s hydrophobic channel . Conversely, the para derivative demonstrates superior thermal stability (decomposition temperature: 195°C vs. 180°C), highlighting the trade-off between bioactivity and material properties .
Future Research Directions
Key knowledge gaps include:
-
In vivo pharmacokinetics: Absorption, distribution, and metabolism profiles in mammalian systems.
-
Ecotoxicity: Environmental fate and aquatic toxicity studies to assess ecological risks.
-
Synthetic biology applications: Engineering microbial pathways for biocatalytic synthesis.
Addressing these areas will require collaborative efforts between synthetic chemists, pharmacologists, and environmental scientists to fully realize this compound’s potential while mitigating risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume